1-Iminothiolane 1-oxide

Descripción general

Descripción

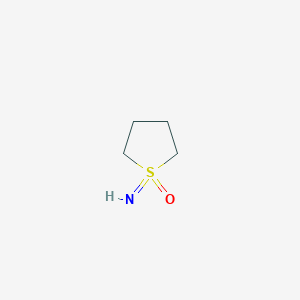

1-Iminothiolane 1-oxide is an organic compound with the molecular formula C₄H₉NOS It is a derivative of thiolane, featuring an imine group and an oxide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Iminothiolane 1-oxide can be synthesized through the oxidation of 1-iminothiolane. The typical synthetic route involves the reaction of thiolane with an oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common oxidizing agents used include hydrogen peroxide and peracids.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous flow reactors to maintain consistent reaction conditions and to facilitate the efficient separation of the product from the reaction mixture.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

1-Iminothiolane 1-oxide reacts with primary amines (e.g., lysine residues in proteins) to introduce sulfhydryl (-SH) groups. This reaction preserves the net charge of the substrate, making it valuable for protein thiolation.

Mechanism :

-

The imine group undergoes nucleophilic attack by the amine, forming a thioimidate intermediate.

-

Hydrolysis releases the sulfhydryl group and generates a amidine byproduct .

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| pH | 8.0–8.5 | |

| Temperature | 25°C (room temperature) | |

| Reaction Time | 30–90 minutes | |

| Molar Ratio (Reagent:Amine) | 10:1 to 50:1 |

Applications :

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis, forming thiolactone derivatives.

Key Findings :

-

Hydrolysis Rate :

-

Products :

Kinetic Data :

| Condition | Hydrolysis Rate (%/h) | Product |

|---|---|---|

| pH 7.4, 25°C | 2.75 | Thiolactone |

| pH 7.4, 2°C | 0.21 | Thiolactone |

Oxidation and Reduction

The oxide group enables redox transformations:

Oxidation

-

Further oxidation with hydrogen peroxide or peracids converts the oxide to sulfoxides or sulfones .

-

Reagents :

Reduction

Thiol-Ene Conjugation

The generated sulfhydryl groups participate in Michael addition with maleimides (e.g., N-methylmaleimide):

Reaction Overview :

Efficiency :

-

90% conjugation efficiency achieved within 1 hour using stoichiometric ratios .

-

Demonstrated for peptide modifications (e.g., cyclic RGD peptides) .

Comparative Reactivity

This compound exhibits distinct behavior compared to analogs:

| Property | This compound | 2-Iminothiolane (Traut’s Reagent) |

|---|---|---|

| Hydrolysis Stability | Lower (t₁/₂ = 12 h) | Higher (t₁/₂ = 24 h) |

| Thiolation Efficiency | 85–90% | 95–98% |

| Optimal pH | 8.0–8.5 | 8.0–8.5 |

| Byproduct | Ammonium chloride | None |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-Iminothiolane 1-oxide is characterized by its imine and thiol functional groups, which allow it to participate in several chemical reactions. The compound primarily reacts with primary amino groups to form thiol-modified compounds through the formation of imido esters that hydrolyze to yield thiol groups. This mechanism is crucial for its applications in biomolecule modification and organic synthesis.

Chemistry

Reagent in Organic Synthesis:

- Formation of Sulfoxides and Sulfones: this compound is utilized as a reagent for synthesizing sulfoxides and sulfones, which are important intermediates in organic chemistry.

- Nucleophilic Addition Reactions: It can react with various nucleophiles to produce dithiols and thioethers, enhancing its utility in synthetic organic chemistry.

Biology

Modification of Biomolecules:

- Thiolation Reactions: The compound is employed for modifying proteins and peptides by introducing thiol groups, which are essential for further chemical reactions such as cross-linking and labeling. This application is particularly useful in bioconjugation techniques where stable linkages are required .

- Surface Modification of Bacteria: Studies have shown that this compound can effectively modify bacterial surfaces by converting primary amino groups into free thiols without significantly affecting cell viability. This property facilitates the development of targeted drug delivery systems .

Medicine

Drug Development:

- Enzyme Inhibitors: Research indicates that this compound has potential applications in drug development, particularly in designing enzyme inhibitors. Its ability to form stable thiol linkages can be exploited to create more effective therapeutic agents .

- Antibody Conjugation: In one study, the compound was used to conjugate antibodies to polymeric micelles, enhancing their antitumor activity against specific cancer cells. This highlights its role in targeted therapies .

Industry

Production of Specialty Chemicals:

- Intermediate in Synthesis: this compound serves as an intermediate in the synthesis of various specialty chemicals, making it valuable for industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-iminothiolane 1-oxide involves its ability to react with nucleophiles. The imine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various applications, such as the thiolation of proteins, where the compound introduces sulfhydryl groups that can participate in further chemical reactions.

Comparación Con Compuestos Similares

2-Iminothiolane: Another thiolane derivative with similar reactivity but different structural properties.

Traut’s Reagent (2-Iminothiolane hydrochloride): Commonly used for thiolation reactions, similar to 1-iminothiolane 1-oxide but with different solubility and reactivity profiles.

Uniqueness: this compound is unique due to its specific combination of an imine group and an oxide group, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial applications.

Actividad Biológica

1-Iminothiolane 1-oxide, also known as Traut's reagent, is a compound widely recognized for its significant biological activity, particularly in the field of biochemistry and molecular biology. This article explores its properties, applications, and implications in various research areas, including protein modification and drug delivery systems.

This compound is characterized by its ability to introduce thiol groups into proteins and peptides. This modification is crucial for various biochemical applications, including the formation of disulfide bonds and the conjugation of biomolecules.

The primary mechanism by which this compound exerts its biological effects is through the introduction of sulfhydryl groups. These groups can react with electrophilic centers in proteins, facilitating:

- Conjugation : The attachment of drugs or labels to proteins.

- Cross-linking : Formation of disulfide bonds that stabilize protein structures.

- Modification : Alteration of protein function or activity through covalent bonding.

Protein Modification

One of the most prominent applications of this compound is in the modification of proteins. For instance, it has been used to introduce thiol groups into peptides that lack cysteine residues. This process enhances the ability to create stable conjugates for various applications, including drug delivery and diagnostics .

Table 1: Summary of Protein Modification Applications

Drug Delivery Systems

Research has explored the use of this compound in developing advanced drug delivery systems. For example, it has been incorporated into chitosan-based formulations to enhance the bioavailability and efficacy of insulin when administered nasally. The thiolated chitosan exhibited superior performance compared to unmodified chitosan, demonstrating a higher absolute bioavailability and pharmacological efficacy .

Case Study: Nasal Insulin Delivery

In a study involving nasal administration of insulin using chitosan-TBA (thiolated chitosan), the results showed:

- Bioavailability : 6.9% for chitosan-TBA compared to 4.2% for unmodified chitosan.

- Pharmacological Efficacy : Significant reduction in blood glucose levels over time .

Antibacterial Activity

Recent studies have indicated that compounds modified with this compound can exhibit antibacterial properties. For instance, S-nitrosothiol-modified chitosan oligosaccharides synthesized using this reagent demonstrated a remarkable reduction in Pseudomonas aeruginosa viability while maintaining low toxicity towards mammalian cells . This highlights the potential for developing new antibacterial agents using thiol-modified compounds.

Propiedades

IUPAC Name |

1-iminothiolane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c5-7(6)3-1-2-4-7/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBDLXYCYHEBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=N)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50578-18-2 | |

| Record name | S,S-tetramethylenesulfoximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.